IG-105

Catalog No.
S548177
CAS No.
905978-63-4
M.F
C20H19N3O4S
M. Wt
397.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IG-105

CAS Number

905978-63-4

Product Name

IG-105

IUPAC Name

N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H19N3O4S/c1-23-17-7-5-4-6-14(17)15-12-13(8-10-18(15)23)28(24,25)22-16-9-11-19(26-2)21-20(16)27-3/h4-12,22H,1-3H3

InChI Key

JTPDYODKXJLRLA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41

Solubility

Soluble in DMSO, not in water

Synonyms

IG 105, IG-105, IG105 cpd, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41

Description

The exact mass of the compound N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide. is 397.10963 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primary Synthetic Route

The synthesis of IG-105 follows a well-established sulfonamide coupling methodology that involves the nucleophilic substitution reaction between 3-amino-2,6-dimethoxypyridine and 9-methylcarbazole-3-sulfonyl chloride [3]. This synthetic approach represents the most efficient and reproducible method for obtaining the target compound with high yield and purity.

The primary synthetic pathway begins with the preparation of 9-methylcarbazole-3-sulfonyl chloride from the corresponding carbazole scaffold [2] [4]. This key intermediate is prepared through sulfonylation of 9-methylcarbazole at the 3-position using standard sulfonyl chloride formation procedures. The regioselectivity of this reaction is crucial for obtaining the desired substitution pattern that confers optimal biological activity.

Coupling Reaction Mechanism

The core transformation involves a nucleophilic acyl substitution mechanism where the amino group of 3-amino-2,6-dimethoxypyridine acts as the nucleophile attacking the electrophilic sulfur center of the sulfonyl chloride [3]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates hydrogen chloride to form the stable sulfonamide bond.

The presence of triethylamine serves a dual role in this transformation: it acts as a base to neutralize the hydrogen chloride generated during the reaction and activates the amino nucleophile by removing its proton, thereby increasing its nucleophilicity [3]. The dimethylformamide solvent provides excellent solvation for both reactants and facilitates the ionic character of the transition state.

Alternative Synthetic Approaches

Research has explored various modifications to the basic synthetic route to improve yield, reduce reaction time, or address specific manufacturing challenges [5]. These include the use of different coupling reagents, alternative protecting group strategies for sensitive functional groups, and modified reaction sequences that minimize side product formation.

One notable alternative involves the use of pre-formed carbazole intermediates with different substitution patterns [6] [7]. These approaches allow for structure-activity relationship studies and the development of analogs with enhanced pharmacological properties. The modular nature of the synthesis enables systematic exploration of both the carbazole and pyridine components.

Optimization of Synthetic Procedures

Reaction Condition Optimization

Extensive optimization studies have established optimal reaction conditions that maximize yield while minimizing side product formation [3]. Temperature control is critical, with room temperature conditions (20-25°C) providing the best balance between reaction rate and selectivity. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion.

The molar ratio of reactants has been optimized to 1:1:1.5 for amine:sulfonyl chloride:triethylamine, respectively [3]. This stoichiometry ensures complete consumption of the limiting reagent while providing sufficient base to neutralize the acid byproduct. Excess triethylamine also helps maintain the reaction mixture at an appropriate pH to prevent decomposition.

Solvent Selection and Optimization

Dimethylformamide has proven to be the optimal solvent for this transformation due to its excellent solubility properties for both polar and nonpolar components [3]. The aprotic nature of dimethylformamide prevents interference with the nucleophilic substitution mechanism while providing sufficient polarity to stabilize the charged transition states.

Alternative solvents such as dimethyl sulfoxide, acetonitrile, and various alcohol-based systems have been evaluated but show inferior results in terms of yield, reaction time, or product purity [5]. The choice of solvent significantly impacts the crystallization behavior during workup, which directly affects the ease of purification.

Scale-Up Considerations

Translation from laboratory-scale synthesis to larger manufacturing scales requires careful attention to heat transfer, mixing efficiency, and safety considerations [8]. The exothermic nature of the coupling reaction necessitates controlled addition procedures and adequate cooling capacity to maintain temperature control.

Mixing patterns become particularly important at larger scales to ensure homogeneous reaction conditions and prevent local concentration gradients that could lead to side product formation [9]. The use of specialized mixing equipment and controlled addition techniques helps maintain reaction reproducibility across different batch sizes.

Purification Techniques

Primary Purification Methods

The standard purification protocol involves recrystallization from anhydrous ethanol, which effectively removes most impurities while preserving the chemical integrity of the product [3]. This method takes advantage of the differential solubility of IG-105 and its potential impurities in ethanol at different temperatures.

The recrystallization process begins with dissolution of the crude product in hot anhydrous ethanol, followed by controlled cooling to induce crystallization [3]. The rate of cooling significantly affects crystal morphology and purity, with slow cooling generally producing higher quality crystals with better filtration characteristics.

Advanced Purification Strategies

For applications requiring extremely high purity, additional purification steps may be employed [10]. Column chromatography using silica gel and appropriate solvent systems can remove trace impurities that co-crystallize with the product. Gradient elution techniques allow for fine-tuning of separation efficiency.

High-performance liquid chromatography (HPLC) preparative methods offer excellent purification efficiency for smaller quantities [11] [12]. These techniques provide precise control over separation parameters and enable real-time monitoring of purification progress through integrated detection systems.

Solvent Recovery and Environmental Considerations

Efficient solvent recovery systems are essential for economical and environmentally responsible manufacturing [13]. Distillation and recycling of ethanol and dimethylformamide reduce both costs and environmental impact while maintaining product quality standards.

The implementation of green chemistry principles, including solvent-free alternatives and recyclable catalysts, represents an ongoing area of development for improved manufacturing sustainability [14]. These approaches aim to reduce waste generation while maintaining or improving product quality.

Quality Control Parameters and Standards

Analytical Method Development

Comprehensive analytical methods are essential for ensuring product quality and regulatory compliance [15]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the primary analytical technique for both identity confirmation and quantitative analysis. The method utilizes specific ion transitions (m/z 398→154) that provide unambiguous identification of IG-105 while enabling sensitive quantitation.

High-resolution nuclear magnetic resonance spectroscopy provides detailed structural verification through characteristic chemical shift patterns [3]. The ¹H NMR spectrum shows distinctive signals for the pyridine and carbazole protons, while ¹³C NMR confirms the carbon framework integrity. Integration ratios and coupling patterns serve as additional verification parameters.

Purity Specifications and Acceptance Criteria

Industry-standard purity requirements mandate minimum 95% purity by high-performance liquid chromatography area normalization [1] [6]. This specification ensures consistent biological activity while minimizing potential interference from impurities. Related substance limits are typically set at maximum 0.5% for any individual impurity and 2.0% total impurities.

Melting point determination provides a rapid assessment of purity and identity, with IG-105 exhibiting a characteristic melting range of 170-172°C [3]. Deviations from this range indicate potential impurities or polymorphic variations that require further investigation.

Batch Release Testing Protocols

Comprehensive batch release testing protocols ensure consistent product quality across all manufacturing lots [17]. The testing regimen includes identity confirmation through multiple analytical techniques, quantitative assay determination, impurity profiling, and physical characterization.

Microbiological testing protocols verify absence of harmful microorganisms when appropriate for the intended application [18]. Endotoxin levels are monitored for materials intended for biological applications to ensure compliance with pharmacopeial standards.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

397.10963

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Li J, Si Y, Hu J, Liu L, Deng Y, He J, Zhang NM, Zhou D. Enhancing medical compliance of patients with convulsive epilepsy in rural community: a randomized intervention trial. Epilepsia. 2013 Nov;54(11):1988-96. doi: 10.1111/epi.12382. Epub 2013 Sep 30. PubMed PMID: 24117425.
2: Wang YM, Hu LX, Liu ZM, You XF, Zhang SH, Qu JR, Li ZR, Li Y, Kong WJ, He HW, Shao RG, Zhang LR, Peng ZG, Boykin DW, Jiang JD. N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide as a novel tubulin ligand against human cancer. Clin Cancer Res. 2008 Oct 1;14(19):6218-27. doi: 10.1158/1078-0432.CCR-08-0550. PubMed PMID: 18829501.

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